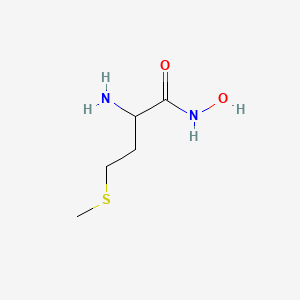

DL-Methionine hydroxamate

Vue d'ensemble

Description

DL-Methionine hydroxamate is a derivative of the amino acid methionine . It has an empirical formula of C5H12N2O2S and a molecular weight of 164.23 . It is an important intermediate for synthesizing relevant pharmaceuticals, bioactive compounds, and other organic compounds.

Synthesis Analysis

DL-Methionine hydroxamate can be synthesized using a variety of methods, including chemical synthesis or biocatalytic methods . The chemical synthesis involves the reaction of methionine with hydroxylamine in the presence of a reducing agent, such as sodium dithionite .

Molecular Structure Analysis

The molecular structure of DL-Methionine hydroxamate is represented by the SMILES string CSCCC(N)C(=O)NO . The elemental analysis shows that it contains 36.4% carbon and 16.8% nitrogen .

Applications De Recherche Scientifique

1. Poultry Nutrition

DL-Methionine Hydroxy Analogue Free Acid (DL-MHA-FA) has been tested for its biological DL-methionine activity in broilers, specifically in diets deficient in sulfur amino acids. The efficiency of DL-MHA-FA compared to DL-methionine was evaluated using a nonlinear modification of the slope-ratio technique, and it was found to be less efficiently utilized than DL-methionine. On an equimolar basis, DL-MHA-FA had an efficiency of 72%, which corresponds to 63% on a weight basis (Weerden, Schutte, & Bertram, 1983).

2. Intestinal Health

A study on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a source of dietary methionine widely used in poultry nutrition, showed that it is diverted to the transsulfuration pathway, resulting in antioxidant metabolites like taurine and glutathione. This Met source was found to protect epithelial barrier function in an in vitro model of intestinal inflammation, suggesting its potential for improving intestinal homeostasis and poultry product quality (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).

3. Aquaculture

The effects of DL-Methionine (DL-Met) and a methionine hydroxy analogue (MHA-Ca) on growth, amino acid profiles, and gene expression related to taurine and protein synthesis in common carp were studied. Fish fed with DL-Met or MHA-Ca supplemented diets showed higher growth performance and feed utilization compared to a basal diet. This indicates the significance of these compounds in aquaculture (Zhou et al., 2021).

4. Analytical Chemistry

A study developed an efficient and cost-effective electrochemical method for the determination of DL-methionine. The method involved in-situ single-step AgO modification of the graphite pencil electrode, demonstrating the applicability of DL-methionine in analytical chemistry, particularly in non-enzymatic sensor development for real-life applications such as human serum sample analysis (Odewunmi, Kawde, & Ibrahim, 2019).

5. Animal Health

DL-Methionine and a methionine hydroxy analogue (MHA-Ca) were compared in terms of their effects on the growth, plasmaconcentrations of free amino acids, and other metabolites, as well as myogenesis gene expression in young growing pigs. The study found no significant differences in nutrient metabolism, muscle gene expression, or growth performance between pigs supplemented with l-Methionine or dl-Methionine, indicating that both forms of Methionine are equally effective in promoting pig health and growth (Yang et al., 2018).

Propriétés

IUPAC Name |

2-amino-N-hydroxy-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPYBBFSQOFVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326461 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Methionine hydroxamate | |

CAS RN |

36207-43-9 | |

| Record name | DL-Methionine hydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

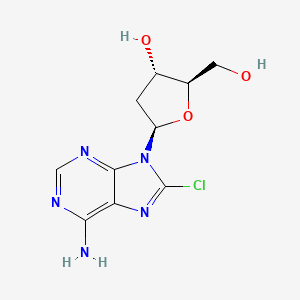

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)